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Compound of Interest

Compound Name: Amfecloral

Cat. No.: B1194203 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Amfecloral, also known as amphecloral, is a stimulant drug that acts as a prodrug to

amphetamine and chloral hydrate.[1] Historically, it was developed as an appetite suppressant.

[2] The synthesis of Amfecloral involves a condensation reaction between d-amphetamine and

chloral (trichloroacetaldehyde) or its hydrate. This document provides a detailed protocol for the

laboratory-scale synthesis of Amfecloral, including potential optimization strategies and

relevant diagrams to illustrate the chemical pathway and experimental workflow.

Chemical Properties and Synthesis Overview
Amfecloral (IUPAC name: 2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine) is synthesized

through the formation of an imine (Schiff base) from a primary amine (d-amphetamine) and an

aldehyde (chloral).[3] The reaction is typically conducted in an anhydrous solvent under reflux

conditions to drive the condensation by removing water.
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Property Value

Molecular Formula C₁₁H₁₂Cl₃N

Molar Mass 264.57 g/mol [3]

Appearance Expected to be a crystalline solid

IUPAC Name
2,2,2-trichloro-N-(1-phenylpropan-2-

yl)ethanimine[3]

Synthesis Pathway
The synthesis of Amfecloral proceeds via a nucleophilic addition of the primary amine of d-

amphetamine to the carbonyl carbon of chloral, followed by the elimination of a water molecule

to form the imine.
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Caption: Chemical synthesis pathway of Amfecloral.

Experimental Protocol
This protocol describes a representative method for the synthesis of Amfecloral. Researchers

should adapt this procedure based on their specific laboratory conditions and safety protocols.

Materials and Reagents:

d-Amphetamine
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Chloral (or Chloral Hydrate)

Anhydrous Ethanol (or Dichloromethane)

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

Ethanol, 95%

Deionized Water

Round-bottom flask

Reflux condenser

Heating mantle

Magnetic stirrer and stir bar

Separatory funnel

Rotary evaporator

Büchner funnel and filter paper

Standard laboratory glassware

Procedure:

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, dissolve d-amphetamine (1.0 eq) in anhydrous ethanol.

Addition of Chloral: To the stirring solution, add chloral (1.0 - 1.1 eq) dropwise at room

temperature. An exothermic reaction may be observed. If using chloral hydrate, a slight

excess may be required.

Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for

2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography

(TLC).
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Solvent Removal: After the reaction is complete, allow the mixture to cool to room

temperature. Remove the solvent under reduced pressure using a rotary evaporator.

Work-up: Dissolve the resulting residue in a suitable organic solvent like dichloromethane or

ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to

neutralize any acid, followed by a wash with brine.

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to

remove the drying agent.

Purification: Remove the solvent from the dried organic layer by rotary evaporation to yield

the crude product. Purify the crude Amfecloral by recrystallization from an ethanol/water

mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add water

until turbidity persists. Allow the solution to cool slowly to room temperature and then in an

ice bath to induce crystallization.

Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel.

Wash the crystals with a small amount of cold ethanol/water mixture. Dry the crystals under

vacuum to a constant weight.

Characterization: Confirm the identity and purity of the synthesized Amfecloral using

techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), and High-Performance Liquid Chromatography (HPLC).

Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of Amfecloral.
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Caption: Experimental workflow for Amfecloral synthesis.
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Optimization of Synthesis Protocol
The yield and purity of Amfecloral can be optimized by systematically varying key reaction

parameters. The following table outlines potential areas for optimization. Due to the limited

availability of specific quantitative data in the public domain, this table serves as a template for

experimental design.

Parameter Variation 1 Variation 2 Variation 3
Expected
Outcome
Measurement

Solvent
Anhydrous

Ethanol

Anhydrous

Dichloromethane

Anhydrous

Toluene

Reaction Rate,

Yield, Purity

Reactant Ratio

(d-

Amphetamine:Ch

loral)

1:1 1:1.1 1:1.2

Product

Conversion,

Byproduct

Formation

Reaction

Temperature (°C)
60 70 80

Reaction Time,

Yield

Reaction Time

(hours)
2 4 6

Conversion Rate,

Impurity Profile

Purification

Method

Recrystallization

(Ethanol/Water)

Column

Chromatography

(Silica Gel)

---
Final Purity,

Recovery Yield

Notes on Optimization:

Water Removal: For imine synthesis, the removal of water is crucial to drive the reaction

equilibrium towards the product. In addition to using anhydrous solvents, a Dean-Stark

apparatus can be employed, particularly with solvents like toluene that form an azeotrope

with water.

Catalysis: While often not necessary for simple imine formations, a catalytic amount of a mild

acid (e.g., p-toluenesulfonic acid) could potentially accelerate the reaction.
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Statistical Approaches: For a more rigorous optimization, Design of Experiments (DoE)

methodologies, such as factorial design or response surface methodology, can be

implemented to identify the most critical variables and their interactions.[3]

Conclusion
The synthesis of Amfecloral via the condensation of d-amphetamine and chloral is a

straightforward procedure for researchers familiar with standard organic synthesis techniques.

The provided protocol offers a solid foundation for the laboratory preparation of this compound.

Systematic optimization of the reaction conditions, as outlined, can lead to improved yields and

purity of the final product. As with all chemical syntheses, appropriate safety precautions

should be taken, and all work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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